二甲酸铁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of iron complexes, including those similar to iron, dimethyl ester, involves intricate chemical reactions. For instance, the nitrogen oxide complex of iron(II) protoporphyrin IX dimethyl ester was synthesized and characterized, demonstrating the complexity and precision required in synthesizing iron-based compounds (Yoshimura, 1978). This synthesis process involves careful control of reaction conditions to achieve the desired compound.

Molecular Structure Analysis

The molecular structure of iron complexes is critical to understanding their reactivity and properties. X-ray crystallography and spectroscopic methods are commonly used to elucidate these structures. For example, research on iron(II) and iron(III) complexes with specific ligands revealed insights into their molecular structure, showcasing the diversity and complexity of iron coordination chemistry (Beck et al., 2003).

Chemical Reactions and Properties

Iron complexes participate in a variety of chemical reactions, displaying unique reactivities based on their molecular structure. For instance, iron(III) protoporphyrin IX dimethyl ester plays a significant role in catalyzing electroreduction reactions, demonstrating the utility of iron complexes in chemical synthesis and environmental applications (Younathan et al., 1992).

Physical Properties Analysis

The physical properties of iron complexes, such as solubility, melting point, and magnetic properties, are essential for their application in various fields. These properties are influenced by the molecular structure and the nature of the ligands bound to the iron center. Research into these properties helps in tailoring iron complexes for specific applications.

Chemical Properties Analysis

The chemical properties of iron complexes, including redox behavior, coordination chemistry, and reactivity towards different substrates, are areas of active research. These properties are crucial for their application in catalysis, materials science, and as models for biological systems. For example, the study of iron(III) amino triphenolate complexes illustrates the impact of ligand substitution on the reactivity and stability of the complexes, highlighting the tunability of iron's chemical properties (Whiteoak et al., 2012).

科学研究应用

光动力疗法增强

由于局部应用化合物的吸收有限和原卟啉 IX (PpIX) 的产生不理想,光动力疗法 (PDT) 的有效性差异很大。增强 ALA/MAL PDT 临床结果的预处理方法包括角质溶解剂、刮除术、胶带剥离、微晶磨皮、激光消融和使用渗透增强剂。与血红素生物合成途径相互作用的添加剂,例如铁螯合物质(例如乙二胺四乙酸和去铁胺),已被探索用于去除亚铁并优化病灶内 PpIX 含量,从而改善 PDT 结果 (Gerritsen et al., 2008)。

一氧化碳酯化中的催化选择性

在直接酯化一氧化碳以生产草酸二甲酯 (DMO) 和碳酸二甲酯 (DMC) 的过程中,催化剂的微观结构,包括 Pd 的价态和聚集态,在催化选择性中起着至关重要的作用。活性组分 (Pd) 的聚集态尤为重要,孤立的 Pd 有利于 DMC 的形成,而聚集的 Pd 有利于 DMO 的形成。本研究为优化一氧化碳直接酯化为 DMO 和 DMC 的过程提供了指导 (Wang et al., 2020)。

纳米级铁基材料的环境应用

纳米级铁基材料由于其独特的性能,例如从水和废水中去除氯代有机物、重金属和无机物的性能,在环境工程中得到越来越广泛的应用。讨论了合成纳米铁基颗粒的各种物理和化学方法,重点介绍了它们在水处理和空气污染控制中的应用 (Li et al., 2006)。

零价铁去除污染物

零价铁 (ZVI) 系统去除污染物的性能受铁的固有特性、操作条件和溶液化学的影响。表面积、铁杂质、氧化膜、pH 值、溶解氧、铁剂量和温度等因素显着影响 ZVI 去除污染物的效率。需要更多的研究来充分了解这些影响并制定增强 ZVI 性能的策略 (Sun et al., 2016)。

铁基纳米材料的绿色合成

使用植物提取物、微生物和生物相容性绿色试剂绿色合成铁纳米颗粒和纳米复合材料是一种具有重大环境应用潜力的环保方法。这些材料已用于药物输送、生物传感器和水处理应用。该综述还讨论了双金属铁基纳米复合材料的优点,并比较了绿色合成纳米颗粒与通过化学方法获得的纳米颗粒的危害 (Mondal et al., 2020)。

属性

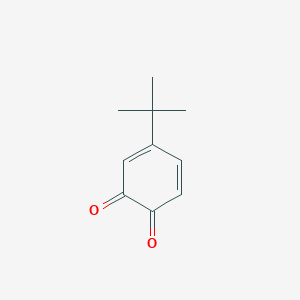

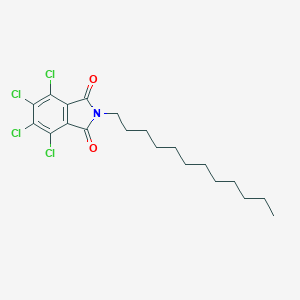

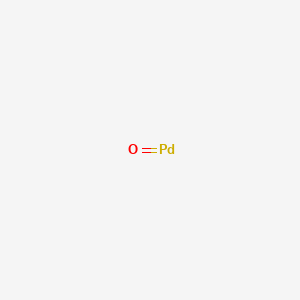

IUPAC Name |

iron;methyl cyclopenta-2,4-diene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H3O2.Fe/c2*1-9-7(8)6-4-2-3-5-6;/h2*1H3;/q2*-5; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOOAQYYFPOGNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

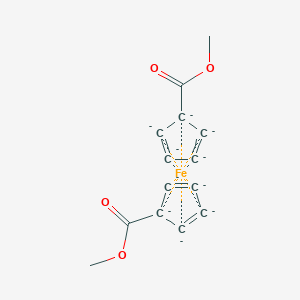

Canonical SMILES |

COC(=O)[C-]1[C-]=[C-][C-]=[C-]1.COC(=O)[C-]1[C-]=[C-][C-]=[C-]1.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6FeO4-10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferrocene,1'-bis(methoxycarbonyl)- | |

CAS RN |

1273-95-6 |

Source

|

| Record name | 1, dimethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。